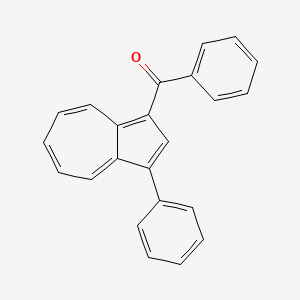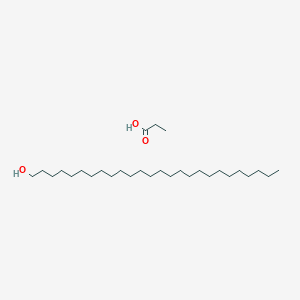![molecular formula C15H17N5O3 B15170156 (5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one CAS No. 648920-52-9](/img/structure/B15170156.png)
(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features an azidomethyl group, a piperidinyl phenyl group, and an oxazolidinone ring, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the azidomethyl group: This step involves the substitution of a suitable leaving group (e.g., halide) with an azide ion (N₃⁻) under nucleophilic substitution conditions.
Attachment of the piperidinyl phenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form a nitro or nitrile group.
Reduction: The azidomethyl group can be reduced to form an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or other azide sources can be employed.
Major Products
Oxidation: Formation of nitro or nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various azide-substituted derivatives.
Applications De Recherche Scientifique
(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and mechanisms due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical assays and drug development processes. The piperidinyl phenyl group may interact with biological receptors, influencing cellular pathways and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: An alkaloid from black pepper with anticancer properties.
Granisetron: A compound used in pharmaceuticals with a similar structural motif.
tert-Butyl carbamate: Another compound with a carbamate group, used in organic synthesis.
Uniqueness
(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one is unique due to its combination of an azidomethyl group, a piperidinyl phenyl group, and an oxazolidinone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
648920-52-9 |
|---|---|
Formule moléculaire |
C15H17N5O3 |
Poids moléculaire |
315.33 g/mol |
Nom IUPAC |
(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H17N5O3/c16-18-17-9-14-10-20(15(22)23-14)12-3-1-11(2-4-12)19-7-5-13(21)6-8-19/h1-4,14H,5-10H2/t14-/m0/s1 |
Clé InChI |
NDIXKVSXSZMUNP-AWEZNQCLSA-N |
SMILES isomérique |
C1CN(CCC1=O)C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN=[N+]=[N-] |
SMILES canonique |
C1CN(CCC1=O)C2=CC=C(C=C2)N3CC(OC3=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)
![4-[(2,5-Dimethylphenyl)methoxy]-1-(methanesulfonyl)piperidine](/img/structure/B15170082.png)
![Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-](/img/structure/B15170085.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-](/img/structure/B15170094.png)


![1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]-](/img/structure/B15170110.png)
![1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one](/img/structure/B15170119.png)

![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)



